Benzoylacetone
Overview
Description
Benzoylacetone is an organic compound with the nominal formula C6H5C(O)CH2C(O)CH3 . It is a 1,3-dicarbonyl compound and is a precursor to many heterocycles, such as pyrazoles . It predominantly exists as the enol tautomer C6H5C(OH)=CHC(O)CH3 . Its conjugate base forms stable complexes with transition metals and lanthanides .
Synthesis Analysis
Benzoylacetone can be synthesized through various methods. One such method involves the one-step, decarboxylative condensation of 4-coumaroyl-CoA with malonyl-CoA . Another method involves the crossed aldol condensation between benzaldehyde and acetone . A different approach involves the use of an electric mixer housed in four mouthfuls of reaction flasks of reflux exchanger and thermometer .
Molecular Structure Analysis
The molecular structure of Benzoylacetone is characterized by its IUPAC name 1-phenylbutane-1,3-dione . The InChI is 1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 . The molecular formula is C10H10O2 and the molecular weight is 162.18 g/mol .
Chemical Reactions Analysis
Benzoylacetone, being a 1,3-dicarbonyl compound, is involved in various chemical reactions. It is a precursor to many heterocycles, such as pyrazoles . It has been studied for its role in the enolization process . It also plays a crucial role in the biosynthesis of the C6–C4 moiety of biologically active phenylbutanoids .
Physical And Chemical Properties Analysis
Benzoylacetone has a molar mass of 162.188 g·mol−1 . It has a density of 1.0599 g/cm3 . The melting point is 56 °C (133 °F; 329 K) and the boiling point is 261.5 °C (502.7 °F; 534.6 K) .
Scientific Research Applications
Intramolecular Hydrogen Bond Analysis Benzoylacetone's intramolecular hydrogen bond has been extensively studied using high-level ab initio Hartree−Fock and density functional theory methods, revealing insights into the electronic nature of low-barrier hydrogen bonds, potentially influencing enzymatic reactions (Schiøtt et al., 1998).
Sol-Gel Fabrication of Nanocrystalline Films Benzoylacetone serves as a chelating agent in the sol-gel technique for fabricating indium tin oxide (ITO) nanocrystalline films with localized surface plasmon resonance (LSPR) properties, beneficial for plasmonic electrochromism in near-infrared regions (Ren et al., 2018).
X-ray and Neutron Diffraction Studies Studies using X-ray and neutron diffraction have explored the charge density and molecular structure of benzoylacetone, contributing to the understanding of π-delocalization in keto−enol groups and resonance-assisted hydrogen bonding models (Madsen et al., 1998).
Fluorescence Enhancement Research The Eu-benzoylacetone-phenanthroline system exhibits strong fluorescence intensity, which is significantly enhanced by elements like La, Gd, Tb, Lu, and Y. This property is vital for applications in fluorescence-based detection and analysis (Jinghe et al., 1990).
Surfactant Studies and Micelle Formation Benzoylacetone's keto-enol tautomerism has been utilized to determine critical micelle concentrations of various surfactants, providing valuable insights into surfactant chemistry and micellar systems (Shoji et al., 1976).
Tautomeric and Conformational Properties Gas-phase electron diffraction and quantum chemical studies on benzoylacetone have contributed to understanding its tautomeric and structural properties, particularly in enol conformers, influencing molecular stability and hydrogen bond strength (Belova et al., 2012).
Antibacterial Agent Synthesis Benzoylacetone has been used in synthesizing 2-substituted-4-sulfamoylphenylazo-thiophene and/or thiazole derivatives, showing antibacterial activities and contributing to pharmaceutical research (Fadda et al., 2016).
Photometric Determination in Analytical Chemistry Benzoylacetone's complexation with elements like vanadium has been leveraged in extractive separation and photometric determination methods, enhancing analytical techniques for metal ion detection (Chauhan & Kakkar, 1992).
Safety And Hazards
Benzoylacetone may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is toxic to aquatic life and is harmful to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, and to avoid breathing vapors or mists .
Future Directions
While the future directions for Benzoylacetone are not explicitly mentioned in the search results, its role as a precursor to many heterocycles and its involvement in various chemical reactions suggest potential areas of future research. Further studies could explore its potential applications in the synthesis of new compounds and its effects on biological systems.
properties
IUPAC Name |
1-phenylbutane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBUKMMMRLOKQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021803 | |
Record name | 1-Benzoylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Acros Organics MSDS] | |
Record name | Benzoylacetone | |
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Product Name |
Benzoylacetone | |
CAS RN |
93-91-4 | |
Record name | Benzoylacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoylacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4015 | |
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Record name | 1,3-Butanedione, 1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Benzoylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylbutane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.080 | |
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Record name | 1-PHENYL-1,3-BUTANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3RUV8U115 | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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